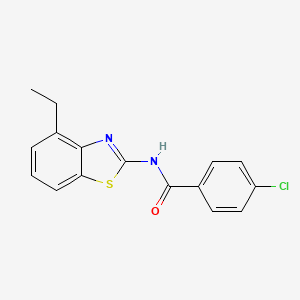

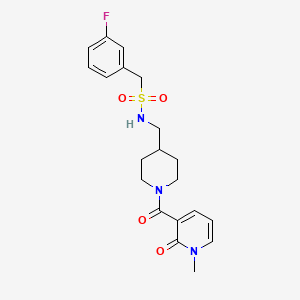

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

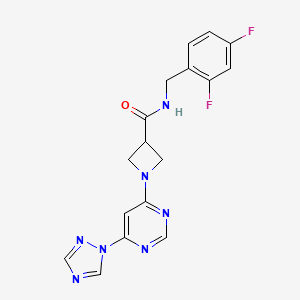

“4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . For example, the FT-IR spectrum of a similar compound, “N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide”, shows characteristic peaks at 3249 cm−1 (NH), 3025 cm−1 (Ar C–H), 1648 cm−1 (> C=O), 1622 cm−1 (> C=N), 1589, 1567 cm−1 (Ar –C=C–), 1512 cm−1 (amide II), 1345, 1545 cm−1 (NO2), and 665 cm−1 (C–S–C) .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, “N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide” is a white powder with a melting point of 254–256 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, a study synthesized derivatives demonstrating proapoptotic activity on melanoma cell lines, with one compound showing growth inhibition at a specific concentration. This compound was further investigated for its in vitro anticancer activity and was found to inhibit carbonic anhydrase isoforms, suggesting a multifaceted mechanism against cancer cells (Yılmaz et al., 2015).

Kinase Inhibition for Cancer Therapy

Another line of research involves the design and synthesis of 4-chloro-benzamides derivatives as RET kinase inhibitors, which are critical for cancer therapy. A specific derivative showed strong inhibition of RET kinase activity, suggesting its potential as a lead compound in cancer treatment (Han et al., 2016).

Antimicrobial Agents

Benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, showing excellent in vivo inhibitory effects on tumor growth, indicating their potential in antimicrobial applications (Yoshida et al., 2005). Additionally, novel benzamides have been synthesized for their antibacterial activities against various microorganisms, showcasing more effectiveness compared to standard treatments (Obasi et al., 2017).

Antimicrobial and Antitubercular Properties

Synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives presented antimicrobial activity against several bacterial and fungal strains, with some molecules demonstrating potency exceeding reference drugs (Bikobo et al., 2017). Moreover, 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives synthesized using ultrasound-assisted methods showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, without cytotoxic effects on human cell lines, indicating their potential as anti-tubercular scaffolds (Nimbalkar et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Benzothiazole derivatives, including “4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide”, have potential for further development due to their diverse biological activities . Future research could focus on optimizing the synthesis process, exploring their biological activities in more detail, and investigating their potential applications in medicine.

Eigenschaften

IUPAC Name |

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-2-10-4-3-5-13-14(10)18-16(21-13)19-15(20)11-6-8-12(17)9-7-11/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFCUKSIUKCREF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)

![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)

![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)

![(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide](/img/structure/B2733658.png)